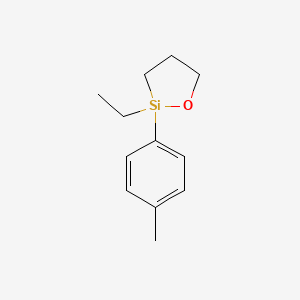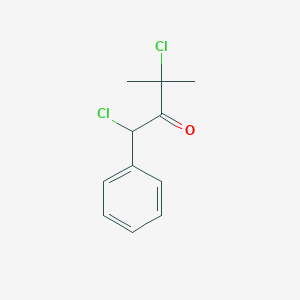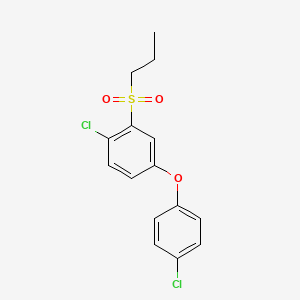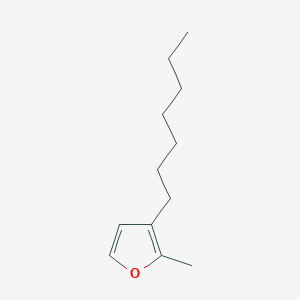![molecular formula C28H28N4O4 B14585674 1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione CAS No. 61600-43-9](/img/structure/B14585674.png)
1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with hydrazinylidene and propoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione typically involves the condensation of 2-hydroxy-1,4-naphthoquinone with 4-propoxyphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization. The use of automated reactors and continuous flow systems could further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene groups to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and enzyme function.
相似化合物的比较
Similar Compounds
- 1,4-Bis(4-nitrophenyl)piperazine
- 1,4-Bis(2-hydroxyethyl)piperazine
- 1,4-Bis(4-chlorophenyl)piperazine
Uniqueness
1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione is unique due to its specific substitution pattern and the presence of both hydrazinylidene and propoxyphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
61600-43-9 |
|---|---|
分子式 |
C28H28N4O4 |
分子量 |
484.5 g/mol |
IUPAC 名称 |
1,4-bis[(4-propoxyphenyl)hydrazinylidene]naphthalene-2,3-dione |
InChI |
InChI=1S/C28H28N4O4/c1-3-17-35-21-13-9-19(10-14-21)29-31-25-23-7-5-6-8-24(23)26(28(34)27(25)33)32-30-20-11-15-22(16-12-20)36-18-4-2/h5-16,29-30H,3-4,17-18H2,1-2H3 |
InChI 键 |
WKPYWTDMAZQHAN-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)NN=C2C3=CC=CC=C3C(=NNC4=CC=C(C=C4)OCCC)C(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)




![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)



